Unii-7YO2kyd41V
Overview
Description
Unii-7YO2kyd41V, also known as 2,3,4,9-tetrahydro-1-(1H-indol-3-ylmethyl)-1H-pyrido(3,4-b)indole-3-carboxylic acid, is a chemical compound with the molecular formula C21H19N3O2 and a molecular weight of 345.3945 g/mol . This compound is notable for its unique structure, which includes both indole and pyridoindole moieties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Unii-7YO2kyd41V involves several steps, typically starting with the preparation of the indole and pyridoindole precursors. The synthetic route often includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyridoindole Moiety: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.
Coupling of the Indole and Pyridoindole Moieties: This step usually involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Chemical Reactions Analysis
Unii-7YO2kyd41V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones and aldehydes within the molecule to alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unii-7YO2kyd41V has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Unii-7YO2kyd41V involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Unii-7YO2kyd41V can be compared with other similar compounds, such as:
Tryptophan: Both compounds contain an indole moiety, but this compound has additional structural complexity.
N-acetyltryptophan: Similar in structure but with an acetyl group, making it less reactive in certain chemical reactions.
Pyridoindole derivatives: These compounds share the pyridoindole core but differ in their substituents, leading to variations in their chemical and biological properties.
This compound is unique due to its combined indole and pyridoindole structure, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(26)19-10-15-14-6-2-4-8-17(14)24-20(15)18(23-19)9-12-11-22-16-7-3-1-5-13(12)16/h1-8,11,18-19,22-24H,9-10H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSLLYDMBPPURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287170-99-4 | |
Record name | 1-(1H-Indol-3-ylmethyl)-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287170994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,9-TETRAHYDRO-1-(1H-INDOL-3-YLMETHYL)-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO2KYD41V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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